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Compound of Interest

Compound Name: UCPH-102

Cat. No.: B611550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of UCPH-
102, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). UCPH-102
serves as a valuable pharmacological tool for studying the role of EAAT1 in the central nervous

system. This document outlines the chemical properties, a detailed synthesis protocol,

purification methods, and the relevant biological signaling pathways.

Chemical and Physical Properties of UCPH-102
UCPH-102, with the chemical name 2-Amino-5,6,7,8-tetrahydro-4-methyl-7-(1-naphthalenyl)-5-

oxo-4H-1-benzopyran-3-carbonitrile, is a potent and selective inhibitor of EAAT1.[1] Unlike its

analog UCPH-101, UCPH-102 is capable of crossing the blood-brain barrier, making it suitable

for in vivo studies.[2]
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Property Value Reference

Molecular Formula C₂₁H₁₈N₂O₂ [1]

Molecular Weight 330.39 g/mol [1]

CAS Number 1229591-56-3 [1]

Appearance White to off-white solid

Purity >97% [1]

IC₅₀ for EAAT1 0.42 µM

Synthesis of UCPH-102: A Three-Component
Reaction
The synthesis of UCPH-102 is achieved through a one-pot, three-component reaction, a

common and efficient method for generating 2-amino-4H-chromene derivatives. This reaction

involves the condensation of an aldehyde, an active methylene compound (malononitrile), and

a cyclic 1,3-dicarbonyl compound.

Experimental Protocol
This protocol is based on established methods for the synthesis of UCPH-102 and its analogs.

[2][3]

Materials:

1-Naphthaldehyde

5-Methyl-1,3-cyclohexanedione

Malononitrile

Piperidine (catalyst)

Ethanol (solvent)

Ethyl acetate (for chromatography)
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Hexane (for chromatography)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1-naphthaldehyde (1 equivalent), 5-methyl-1,3-cyclohexanedione (1

equivalent), and malononitrile (1 equivalent) in ethanol.

Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the

reaction mixture.

Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 4-6 hours.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The

product may precipitate out of the solution. If so, collect the solid by vacuum filtration and

wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under

reduced pressure to obtain the crude product.

Purification of UCPH-102
The crude UCPH-102 is purified by flash column chromatography on silica gel.

Experimental Protocol
Materials:

Crude UCPH-102

Silica gel (for flash chromatography)

Ethyl acetate

Hexane

Procedure:
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Column Preparation: Pack a flash chromatography column with silica gel using a slurry of

hexane.

Sample Loading: Dissolve the crude UCPH-102 in a minimal amount of a suitable solvent

(e.g., dichloromethane or a mixture of ethyl acetate and hexane) and load it onto the column.

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might

start from 10% ethyl acetate in hexane and gradually increase to 30-40% ethyl acetate.

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing

the pure UCPH-102.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure to yield the purified UCPH-102 as a solid.

Characterization of UCPH-102
The identity and purity of the synthesized UCPH-102 should be confirmed by various analytical

techniques.

Analysis Expected Results

¹H NMR

Characteristic peaks corresponding to the

aromatic protons of the naphthalene ring, the

protons of the tetrahydrobenzopyran core, and

the methyl group.

¹³C NMR

Resonances for the carbonyl carbon, the nitrile

carbon, and the carbons of the aromatic and

heterocyclic rings.

HPLC
A single major peak indicating high purity

(typically >97%).

Mass Spectrometry
A molecular ion peak corresponding to the

calculated molecular weight of UCPH-102.

Signaling Pathway and Mechanism of Action
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UCPH-102 is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also

known as GLAST (Glutamate-Aspartate Transporter). EAATs are crucial for maintaining low

extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central

nervous system.[4]

EAAT1 is a sodium-dependent transporter that co-transports one glutamate anion along with

three sodium ions (Na⁺) and one proton (H⁺) into the cell, while counter-transporting one

potassium ion (K⁺) out of the cell.[5][6] This ion exchange mechanism allows for the transport

of glutamate against its concentration gradient, thereby clearing it from the synaptic cleft and

preventing excitotoxicity.[7]

By inhibiting EAAT1, UCPH-102 increases the extracellular concentration of glutamate, which

can be used to study the physiological and pathological roles of this transporter in neuronal

signaling.

Caption: UCPH-102 inhibits the EAAT1-mediated glutamate uptake.

Experimental Workflow for Synthesis and Purification
The overall process for obtaining pure UCPH-102 involves a straightforward synthetic step

followed by a standard purification technique.
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Caption: Workflow for the synthesis and purification of UCPH-102.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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